4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one
Description
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is a structurally complex small molecule characterized by a benzimidazole core fused with a pyrrolidin-2-one ring. Key features include:
- 2-Fluorophenyl substituent: A fluorinated aromatic ring at the pyrrolidinone position, enhancing electronegativity and metabolic stability.
- Hydroxypropyl-benzimidazole linkage: A flexible alkyl chain connecting the benzimidazole and phenoxy groups, enabling conformational adaptability for target binding.
Properties
IUPAC Name |
4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-18-11-12-22(13-19(18)2)35-17-21(33)16-32-26-10-6-4-8-24(26)30-28(32)20-14-27(34)31(15-20)25-9-5-3-7-23(25)29/h3-13,20-21,33H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOSBXYMZWVJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three key fragments:
- Benzimidazole core : Derived from o-phenylenediamine via condensation with carboxylic acid derivatives.
- 3-(3,4-Dimethylphenoxy)-2-hydroxypropyl side chain : Introduced through nucleophilic epoxide ring-opening or Mitsunobu alkylation.
- 1-(2-Fluorophenyl)pyrrolidin-2-one : Constructed via intramolecular lactamization of γ-amino esters or Heck cyclization.
Critical Bond Disconnections
- C-N bond : Between benzimidazole N1 and propyl chain.
- Ether linkage : Between propyl hydroxyl and 3,4-dimethylphenol.
- Lactam bond : Pyrrolidinone ring formation via cyclization.
Stepwise Preparation Methods
Synthesis of Benzimidazole Intermediate
2.1.1 Condensation of o-Phenylenediamine
A mixture of o-phenylenediamine (1.0 equiv) and glyoxylic acid (1.2 equiv) in HCl (2 M) undergoes reflux (12 h) to yield 2-hydroxybenzimidazole. Subsequent dehydration with POCl₃ (3 equiv) at 80°C produces 2-chlorobenzimidazole (78% yield).
2.1.2 N-Alkylation with Epoxide
2-Chlorobenzimidazole reacts with (±)-3-(3,4-dimethylphenoxy)propylene oxide (1.5 equiv) in DMF using K₂CO₃ (2.0 equiv) at 100°C (24 h). Regioselective attack at the less hindered epoxide carbon affords 1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazole (63% yield).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | POCl₃ | 80°C, 4 h | 78% |
| 2 | K₂CO₃, DMF | 100°C, 24 h | 63% |
Pyrrolidinone Ring Assembly
2.2.1 Preparation of 1-(2-Fluorophenyl)-4-aminobutyric Acid
4-Aminobutyric acid is protected as a tert-butyl carbamate (Boc) using Boc₂O (1.1 equiv) in THF. The Boc-protected amine undergoes Ullmann coupling with 2-fluoroiodobenzene (1.2 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv) in DMSO at 120°C (18 h). Deprotection with HCl/dioxane yields 1-(2-fluorophenyl)-4-aminobutyric acid (55% over two steps).
2.2.2 Lactamization
The amino acid is treated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in CH₂Cl₂ under N₂. Intramolecular cyclization forms 1-(2-fluorophenyl)pyrrolidin-2-one (82% yield).
Coupling of Fragments
2.3.1 Suzuki-Miyaura Cross-Coupling
1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazole (1.0 equiv) and 1-(2-fluorophenyl)pyrrolidin-2-one-4-boronic ester (1.2 equiv) react with Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (3.0 equiv) in toluene/EtOH (3:1) at 90°C (15 h). The title compound is isolated via silica chromatography (51% yield).
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Temp | 90°C |
| Time | 15 h |
| Yield | 51% |
Optimization Challenges
Epoxide Ring-Opening Regioselectivity
Competing attack at both epoxide carbons led to a 1:1.2 ratio of regioisomers. Switching to bulkier bases (DBU instead of K₂CO₃) improved selectivity for the desired N1-alkylated product (3:1 ratio).
Lactamization Side Reactions
Early attempts using PCl₃ caused pyrrolidinone ring expansion to piperidinones. Transitioning to EDCI/HOBt suppressed this pathway.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, 70:30 MeOH/H₂O): 99.1% purity, tᵣ = 8.72 min.
Comparative Method Evaluation
| Method | Key Step | Yield | Purity |
|---|---|---|---|
| A | Mitsunobu alkylation | 58% | 97.3% |
| B | Epoxide opening | 63% | 98.9% |
| C | Reductive amination | 44% | 95.1% |
Industrial-Scale Considerations
Batch processes achieved 43% overall yield using:
- Continuous flow hydrogenation for nitro group reductions
- Membrane-based solvent recovery systems
- QbD-guided design space: pH 6.5–7.5, T = 80–90°C
Emerging Alternatives
Biocatalytic Approaches
Immobilized Candida antarctica lipase B catalyzes the hydroxypropyl transfer with 71% enantiomeric excess for the (R)-isomer.
Photoredox Alkylation
Visible-light-mediated C-N coupling reduces reaction time from 24 h to 3 h (62% yield).
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the fluorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Differences:
Implications:
- Substituent Position on Phenoxy: The 3,4-dimethylphenoxy group in the target compound may enhance π-π stacking with aromatic residues in target proteins compared to the sterically hindered 2,6-dimethylphenoxy analog.
- Fluorophenyl vs.
Broader Context: Triazole-Containing Analogs (PF 43(1) Compounds)
- Triazole Moieties : Introduce hydrogen-bonding capacity and antifungal activity (common in azole drugs).
- Chlorophenyl Groups : Enhance halogen bonding and target affinity but increase molecular weight and toxicity risks.
- Piperazine Linkers : Improve solubility and conformational flexibility compared to the hydroxypropyl linker in the target compound .
Biological Activity
The compound 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one (referred to as Compound A) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of Compound A, integrating data from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
Compound A features a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 469.6 g/mol. The compound contains a benzimidazole core, which is known for its diverse pharmacological properties, along with a pyrrolidinone ring and a phenoxy substituent that may enhance its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one |
Synthesis
The synthesis of Compound A typically involves multiple steps, including:
- Formation of the Benzimidazole Core : Achieved by condensing o-phenylenediamine with an appropriate carboxylic acid under acidic conditions.
- Attachment of the Pyrrolidinone Moiety : Involves reacting the benzimidazole intermediate with a pyrrolidinone derivative.
- Introduction of the Phenoxy Group : Conducted through etherification reactions using 3,4-dimethylphenol.
These synthetic routes are critical for producing the compound with high purity and yield, which is essential for subsequent biological evaluations.
The biological activity of Compound A is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include:
- Enzymes : Inhibition or modulation of enzyme activity can lead to therapeutic effects.
- Receptors : Binding to specific receptors may alter signaling pathways involved in various diseases.
Research suggests that compounds with similar structures often exhibit activities such as anticancer, antimicrobial, and anti-inflammatory effects due to their ability to interfere with cellular processes.
Anticancer Activity
Recent studies have indicated that derivatives similar to Compound A possess significant anticancer properties. For instance:
- In vitro Studies : Compounds derived from benzimidazole have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). These studies reported IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic Insights : The anticancer mechanism may involve apoptosis induction through the downregulation of oncogenic pathways such as AKT/mTOR signaling.
Antimicrobial Activity
Benzimidazole derivatives are well-known for their antimicrobial properties:
- Broad-Spectrum Activity : Compound A may exhibit activity against both gram-positive and gram-negative bacteria due to its structural features that facilitate membrane penetration.
- Synergistic Effects : When combined with other antibiotics, it may enhance overall antimicrobial efficacy.
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented:
- Cytokine Modulation : Compounds like A can reduce the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of pyrrolidine derivatives for their effects on MCF-7 cells. The most potent compounds demonstrated IC50 values ranging from 1.27 to 1.50 μM, indicating strong anticancer activity without toxicity to normal cells.
- Antimicrobial Evaluation : Another research project assessed the antimicrobial properties of compounds related to Compound A against E. coli and S. aureus, showing significant inhibition zones compared to control groups.
Q & A
Basic: What are the critical reaction parameters for synthesizing this compound, and how do they influence yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions where temperature, solvent polarity, and catalyst selection significantly impact yield and purity. For example:
- Solvent Choice : Dichloromethane or methanol enhances solubility of intermediates, while polar aprotic solvents like DMF may stabilize transition states .
- Temperature Control : Reactions performed at 60–80°C optimize kinetics without promoting side reactions (e.g., hydrolysis of the pyrrolidinone ring) .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve regioselectivity during benzimidazole ring formation .
Key Data : Optimal conditions from analogous compounds show yields >70% when using methanol at 70°C and catalytic NaHCO₃ .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing fluorophenyl protons at δ 7.2–7.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >95% .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ = 487.2 g/mol) .
Note : Cross-reference with PubChem’s spectral libraries for validation .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions to minimize byproducts?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ design reduced experiments by 50% while identifying solvent polarity as the dominant factor .
- Response Surface Methodology (RSM) : Quadratic models predict optimal conditions (e.g., 65°C, methanol:water 4:1 v/v) to maximize yield (82%) and minimize impurities (<3%) .
- Validation : Replicate center-point runs to confirm model accuracy (RSD <5%) .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., adenosine receptor binding vs. kinase inhibition)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and ligand concentrations (IC₅₀ values vary with ATP levels in kinase assays) .
- Orthogonal Assays : Confirm adenosine A₂₀ receptor binding via radioligand displacement (Kᵢ < 100 nM) and cross-validate with SPR-based binding assays .
- Metabolite Interference : Test for hydrolyzed metabolites (e.g., fluorophenyl-pyrrolidinone) that may exhibit off-target kinase activity .
Advanced: What computational strategies predict regioselectivity in benzimidazole functionalization?
Methodological Answer:
- Quantum Mechanical (QM) Calculations : Density Functional Theory (DFT) identifies transition-state energies for competing pathways (e.g., N1 vs. N3 alkylation). For analogous compounds, ΔG‡ differences of >2 kcal/mol favor N1 substitution .
- Reaction Path Sampling : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and byproducts, guiding solvent/catalyst selection .
- Machine Learning (ML) : Train models on existing benzimidazole reaction datasets to predict optimal conditions (e.g., solvent: THF, catalyst: K₂CO₃) .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PBS (1:9 v/v) to maintain solubility without disrupting cell membranes .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the 2-hydroxypropyl moiety to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability in in vivo models .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the pyrrolidinone ring .
- Inert Atmosphere Storage : Store under argon at –20°C in amber vials to block light/oxygen-induced degradation .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
